molecular formula C18H22N2O3 B5078889 1-[4-(3-Hydroxy-3-methylbut-1-ynyl)benzoyl]piperidine-4-carboxamide

1-[4-(3-Hydroxy-3-methylbut-1-ynyl)benzoyl]piperidine-4-carboxamide

Cat. No.: B5078889
M. Wt: 314.4 g/mol
InChI Key: IKNZDTIJDZVKKZ-UHFFFAOYSA-N
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Description

1-[4-(3-Hydroxy-3-methylbut-1-ynyl)benzoyl]piperidine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a benzoyl group, and a hydroxy-methylbutynyl substituent

Preparation Methods

The synthesis of 1-[4-(3-Hydroxy-3-methylbut-1-ynyl)benzoyl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the benzoyl and piperidine intermediates. The hydroxy-methylbutynyl group is introduced through a series of reactions involving alkynylation and hydroxylation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include alkynes, halides, and catalysts such as palladium or copper complexes .

Chemical Reactions Analysis

1-[4-(3-Hydroxy-3-methylbut-1-ynyl)benzoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(3-Hydroxy-3-methylbut-1-ynyl)benzoyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-[4-(3-Hydroxy-3-methylbut-1-ynyl)benzoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-methylbutynyl group plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

1-[4-(3-Hydroxy-3-methylbut-1-ynyl)benzoyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Shares the hydroxy-methylbutynyl group but lacks the piperidine ring.

    4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of the carboxamide.

    Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate: Contains a methyl ester group instead of the carboxamide

These comparisons highlight the uniqueness of this compound, particularly its combination of functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-18(2,23)10-7-13-3-5-15(6-4-13)17(22)20-11-8-14(9-12-20)16(19)21/h3-6,14,23H,8-9,11-12H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNZDTIJDZVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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